2-Fluoro-L-homophenylalanine is classified as a non-proteinogenic amino acid. It is synthesized through various chemical methods, often involving the introduction of fluorine into the homophenylalanine structure. This compound belongs to a broader category of fluorinated amino acids, which are studied for their unique properties and potential therapeutic applications.
The synthesis of 2-Fluoro-L-homophenylalanine typically involves several key steps:
These methods require careful control of reaction conditions (temperature, time, solvent) to achieve high yields and purity.
The molecular formula for 2-Fluoro-L-homophenylalanine is . The compound features a fluorinated phenyl group attached to an amino acid backbone.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its conformation in solution.
2-Fluoro-L-homophenylalanine can participate in various chemical reactions typical for amino acids:
These reactions are significant for exploring its utility in synthesizing peptide-based drugs or studying its biological activity.
The mechanism of action for 2-Fluoro-L-homophenylalanine primarily revolves around its role as a building block in peptide synthesis. Once incorporated into peptides or proteins, it can influence:
Research indicates that these modifications can lead to improved pharmacokinetic properties, making them valuable in drug development.
These properties are crucial for determining suitable applications in pharmaceutical formulations and biochemical studies.
2-Fluoro-L-homophenylalanine has several notable applications:
2-Fluoro-L-homophenylalanine is synthesized via Fmoc-based SPPS using its prefluorinated building block (Fmoc-2-fluoro-L-homophenylalanine; CAS 1260587-53-8). The Fmoc group serves as a temporary α-amine protector, removed by 20% piperidine in dimethylformamide (DMF) in ≤3 minutes. This rapid deprotection minimizes side reactions like aspartimide formation, which is critical for acid-sensitive sequences. The dibenzofulvene byproduct is scavenged by piperidine to prevent amine reattachment. For sterically hindered residues, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) accelerates deprotection but requires piperidine co-addition to trap byproducts. Automated synthesizers monitor deprotection completeness via UV absorbance at 301 nm, ensuring >99% efficiency per cycle [5] [8] [10].
Table 1: Fmoc Deprotection Protocols
Base Solution | Time | Efficiency | Applications |
---|---|---|---|
20% piperidine/DMF | 3 min | >99% | Standard sequences |
5% DBU + 10% piperidine/DMF | 1 min | >98% | Sterically hindered residues |
20% 4-methylpiperidine/DMF | 5 min | >97% | Aspartimide-prone sequences |
Post-synthesis cleavage employs trifluoroacetic acid (TFA)-based cocktails tailored to side-chain protectors. For 2-fluoro-L-homophenylalanine, TFA/triisopropylsilane/water (95:2.5:2.5) cleaves the peptide while removing tert-butyl and trityl groups. Scavengers (e.g., triisopropylsilane) quench carbocations that alkylate sensitive residues. After 2–4 hours, the peptide is precipitated in ice-cold diethyl ether, washed 3–4 times, and lyophilized. Purification uses reversed-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients, achieving >95% purity. TFA exchange for acetate or hydrochloride salts involves anion-exchange resins or HCl lyophilization for biomedical applications [3] [6].
Table 2: Purification Techniques for 2-Fluoro-L-Homophenylalanine Peptides
Technique | Conditions | Purity | Yield |
---|---|---|---|
RP-HPLC | C18 column; 0%→60% CH₃CN/0.1% TFA | >95% | 70–85% |
Ether precipitation | 3 washes at −70°C | 80–90% (crude) | >95% |
Anion-exchange | 1M sodium acetate elution | TFA-free | 60–75% |
The fluorinated side chain is installed via Negishi cross-coupling between organozinc reagents and halogenated alanine precursors. Key steps:
Chiral auxiliaries enforce enantioselectivity during alkylation:
Racemic 2-fluoro-homophenylalanine esters undergo kinetic resolution using subtilisin Carlsberg:
Asymmetric fluorination uses cinchona-derived catalysts:
Table 3: Enzymatic vs. Phase-Transfer Catalysis Methods
Method | Catalyst/Conditions | ee | Yield |
---|---|---|---|
Subtilisin resolution | pH 8.0, 37°C | 98% | 48% (L-isomer) |
Phase-transfer catalysis | Cinchoninium bromide, −20°C | 90% | 85% |
Chiral auxiliary alkylation | Schöllkopf reagent, −78°C | >99% | 75% |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0